

"2-Amino-5-bromo-3-(diethylamino)pyrazine" properties and characteristics

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Compound of Interest

Compound Name:	2-Amino-5-bromo-3-(diethylamino)pyrazine
Cat. No.:	B582046

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Technical Guide: 2-Amino-5-bromo-3-(diethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **2-Amino-5-bromo-3-(diethylamino)pyrazine**. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides well-reasoned extrapolations based on closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar substituted pyrazines in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to serve as a versatile template for substitution have made it a focal point in the design of novel therapeutics. Substituted aminopyrazines, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory

diseases. **2-Amino-5-bromo-3-(diethylamino)pyrazine** (CAS No. 912773-09-2) is a member of this class of compounds, and its structure suggests its potential as a valuable intermediate in the synthesis of targeted therapies. The presence of amino, bromo, and diethylamino groups provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Physicochemical and Spectral Properties

Quantitative data for **2-Amino-5-bromo-3-(diethylamino)pyrazine** is not extensively reported. The following table summarizes its known properties along with data for structurally similar analogs to provide a comparative reference.

Property	2-Amino-5-bromo-3-(diethylamino)pyrazine	2-Amino-5-bromo-3-(ethylamino)pyrazine	2-Amino-5-bromo-3-(methylamino)pyrazine
CAS Number	912773-09-2[1]	117719-10-5	55635-63-7
Molecular Formula	C8H13BrN4[1]	C6H9BrN4	C5H7BrN4
Molecular Weight	245.12 g/mol [1]	217.07 g/mol	203.04 g/mol
Appearance	Not specified (likely solid)	Not specified (likely solid)	Solid
Boiling Point	349.4°C (Predicted)	329°C (Predicted)	Not available
Melting Point	Not available	Not available	132-137 °C
Purity	Typically >95% (commercial)	Typically >97% (commercial)	97% (commercial)
Storage	2-8°C	2-8°C	Not specified

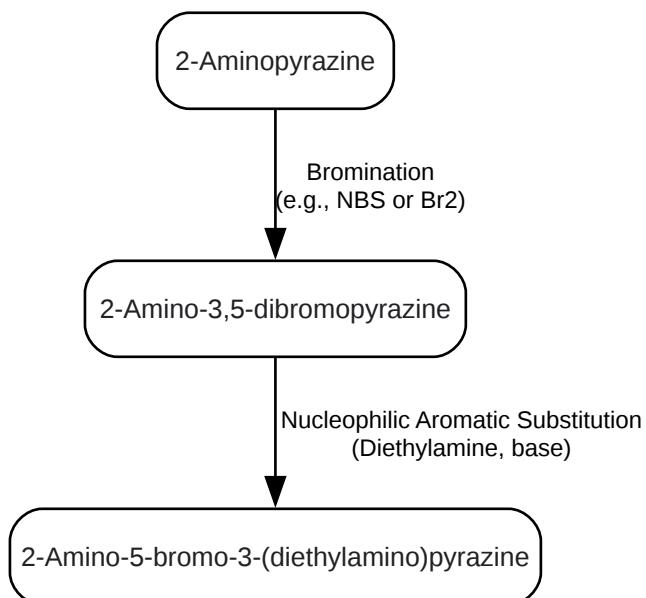
Note: Some data for the target compound and its ethylamino analog are predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-Amino-5-bromo-3-(diethylamino)pyrazine** is not readily available. However, based on established synthetic routes for analogous substituted pyrazines, a plausible synthetic strategy is proposed below.

Proposed Synthetic Workflow

The synthesis of **2-Amino-5-bromo-3-(diethylamino)pyrazine** can be envisioned to proceed from a commercially available starting material such as 2-aminopyrazine through a two-step process involving bromination followed by nucleophilic aromatic substitution.



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Caption: Proposed two-step synthesis of **2-Amino-5-bromo-3-(diethylamino)pyrazine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the synthesis of similar compounds and requires experimental optimization.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

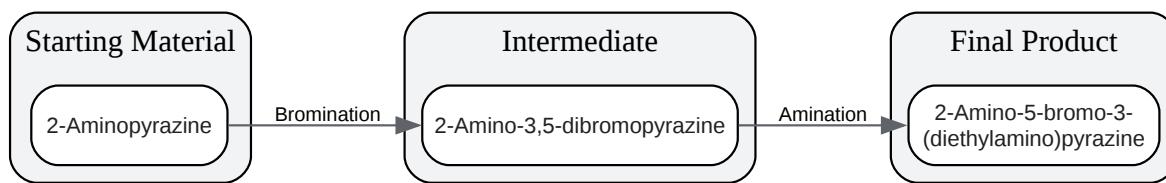
- **Bromination:** Cool the solution to 0°C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (2.1 eq.) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of **2-Amino-5-bromo-3-(diethylamino)pyrazine**

- **Reaction Setup:** In a sealed tube, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
- **Nucleophilic Substitution:** Add diethylamine (1.1-1.5 eq.) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Purification:** Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain **2-Amino-5-bromo-3-(diethylamino)pyrazine**.

Mandatory Visualizations

Logical Relationship of Synthesis Steps



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Caption: Logical flow of the proposed synthetic pathway.

Biological Activity and Applications

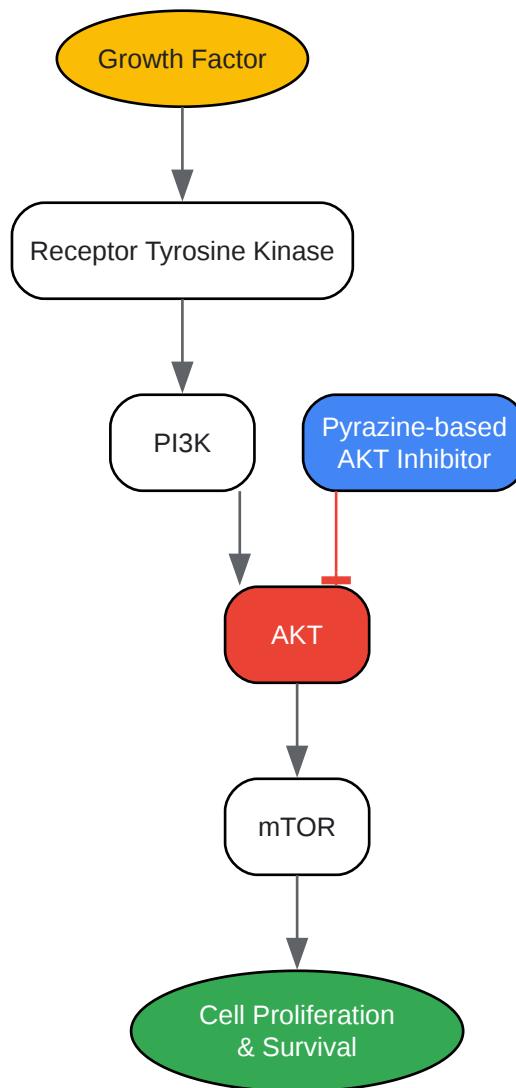
While no specific biological data has been published for **2-Amino-5-bromo-3-(diethylamino)pyrazine**, its structural features strongly suggest its utility as an intermediate in the synthesis of kinase inhibitors. The pyrazine core is a well-established scaffold for targeting the ATP-binding site of various kinases.

Potential as a Kinase Inhibitor Intermediate

Several potent and selective kinase inhibitors are based on the pyrazine scaffold. The 2-amino group can act as a key hydrogen bond donor, while the 5-bromo position offers a site for further modification, for instance, through cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can interact with other regions of the kinase active site. The 3-(diethylamino) group can influence solubility and potentially interact with the solvent-exposed region of the kinase.

Hypothetical Kinase Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this pyrazine scaffold. For instance, many cancers exhibit dysregulation of the PI3K/AKT/mTOR pathway.



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Caption: Hypothetical inhibition of the AKT signaling pathway.

Conclusion

2-Amino-5-bromo-3-(diethylamino)pyrazine is a promising, yet underexplored, building block for medicinal chemistry. Based on the analysis of its structural analogs, it is likely a valuable intermediate for the synthesis of novel kinase inhibitors. This guide provides a foundational framework for its synthesis and potential applications. Further experimental work is necessary to fully characterize this compound and to explore its potential in the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting

point for their investigations and to contribute to the public knowledge base on this and related compounds.

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References

- 1. 2-Amino-5-bromo-3-(diethylamino)pyrazine - CAS:912773-09-2 - Sunway Pharm Ltd [3wpharm.com]
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